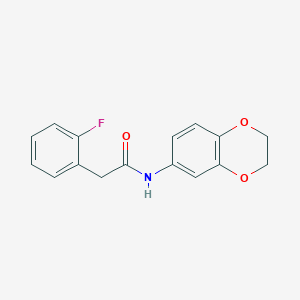![molecular formula C15H21FN2O B6069090 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one](/img/structure/B6069090.png)
3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one is a chemical compound that belongs to the class of azepanones It features a fluorophenyl group attached to a propan-2-ylamino side chain, which is further connected to an azepan-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-(4-Fluorophenyl)propan-2-amine: This intermediate can be synthesized by the reduction of 1-(4-Fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride.
Cyclization to Azepan-2-one: The intermediate 1-(4-Fluorophenyl)propan-2-amine is then reacted with a suitable cyclizing agent to form the azepan-2-one ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the azepan-2-one ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)propan-2-amine: A precursor in the synthesis of 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one.
Azepan-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
This compound is unique due to the presence of both the fluorophenyl group and the azepan-2-one ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
3-[1-(4-fluorophenyl)propan-2-ylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(10-12-5-7-13(16)8-6-12)18-14-4-2-3-9-17-15(14)19/h5-8,11,14,18H,2-4,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAOIJTAZJIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069018.png)
![1-methyl-4-(3-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6069022.png)
![2-methyl-N-[2-methyl-5-(1-{1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6069035.png)
![9-(4-fluorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6069037.png)
![1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6069040.png)
![N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6069057.png)
![3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B6069061.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6069067.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B6069073.png)
![7-(2-cyclohexylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6069080.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6069081.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6069082.png)

